molecular formula C9H9N3O B2434162 (4-phenyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 876592-09-5

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2434162
CAS No.: 876592-09-5
M. Wt: 175.191
InChI Key: ZNVLCCLHMSMGAT-UHFFFAOYSA-N
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Description

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol (CAS 876592-09-5) is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry research, particularly due to the presence of the 1,2,3-triazole scaffold, which is known for its metabolic stability and ability to participate in hydrogen bonding . A primary research application of this compound and its derivatives is in the development of novel antiviral agents. Specifically, analogues based on the 4-phenyl-1H-1,2,3-triazole structure have been designed as HIV-1 Capsid (CA) protein inhibitors, showing promising antiviral activity by targeting both early and late stages of the HIV-1 replication cycle . Furthermore, the 1,2,3-triazole moiety is a privileged structure in drug discovery, and similar compounds have been synthesized and evaluated for a range of biological activities, including antimicrobial effects against various bacterial and fungal strains . The molecule provides reactive sites, such as the methanol group, which can be further functionalized to create diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenyl-2H-triazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVLCCLHMSMGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Phenyl 1h 1,2,3 Triazol 5 Yl Methanol and Its Direct Precursors

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.orgscielo.brnih.govnih.gov This method represents a significant improvement over the traditional Huisgen 1,3-dipolar cycloaddition, which typically requires harsh thermal conditions and often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The copper-catalyzed variant proceeds under mild, often aqueous conditions, and exhibits a remarkable rate acceleration, making it the premier method for synthesizing these heterocyclic systems. organic-chemistry.org

For the synthesis of the (4-phenyl-1H-1,2,3-triazol-5-yl)methanol backbone, the key CuAAC step would involve the reaction between phenylacetylene (B144264) and an azide partner bearing a hydroxymethyl group (or a protected precursor), or alternatively, propargyl alcohol (or a protected version) and phenyl azide. The reaction's robustness allows for a wide tolerance of functional groups, ensuring that the core triazole ring can be formed efficiently. organic-chemistry.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This contrasts sharply with the uncatalyzed thermal cycloaddition, which lacks this selectivity. nih.gov The catalyst is the critical factor in directing the reaction pathway to a single regioisomer.

The reaction between a terminal alkyne, such as phenylacetylene, and an organic azide in the presence of a copper(I) catalyst will produce only the 1,4-disubstituted triazole product. scielo.brscielo.br This specificity is crucial for the controlled synthesis of complex molecules where precise connectivity is essential. The formation of the 1,4-isomer is a direct consequence of the stepwise, copper-mediated reaction mechanism, which differs fundamentally from the concerted pathway of the thermal reaction. nih.govnih.gov

The mechanism of the CuAAC is a stepwise process that accounts for its speed and regioselectivity. nih.gov While debated, a widely accepted pathway, supported by kinetic and computational studies, involves several key steps. nih.govacs.orgnih.gov

The catalytic cycle is generally understood as follows:

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate. The coordination of copper to the alkyne significantly increases the acidity of the terminal proton, facilitating its removal. nih.gov

Coordination and Cyclization: The organic azide then coordinates to the copper acetylide complex. This brings the two reactants into proximity for the subsequent cyclization. nih.gov The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered cupracycle intermediate.

Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole ring.

Catalyst Regeneration: The process concludes with the release of the triazole product and the regeneration of the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Kinetic studies have suggested that the reaction may involve two copper centers, with a bimetallic mechanism being kinetically favored. acs.orgnih.gov This stepwise, metal-guided assembly ensures that the substituents are locked into the 1,4-orientation. nih.gov

The success of the CuAAC reaction is highly dependent on the specific catalyst system and reaction conditions employed. These factors can be fine-tuned to optimize yield, reaction time, and compatibility with various substrates.

Copper(I) is the active catalytic species in the CuAAC reaction. nih.gov While direct sources of Cu(I) such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, they are often unstable and susceptible to oxidation to the inactive Cu(II) state. nih.gov

A more common and practical approach is the in situ generation of Cu(I) from stable and inexpensive copper(II) salts, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or copper(II) acetate (B1210297) (Cu(OAc)₂). organic-chemistry.orgresearchgate.net This is achieved by adding a reducing agent to the reaction mixture. organic-chemistry.org In addition to homogeneous catalysts, various heterogeneous systems, including metallic copper and supported copper nanoparticles, have been developed to simplify catalyst removal and recycling. rsc.orgmdpi.com

Catalyst SourceCommon ExamplesStateKey Characteristics
Copper(I) SaltsCuI, CuBr, [Cu(CH₃CN)₄]PF₆HomogeneousDirectly active but prone to oxidation/disproportionation. nih.gov
Copper(II) Salts + ReductantCuSO₄·5H₂O + Sodium Ascorbate (B8700270)HomogeneousMost common method; Cu(I) generated in situ; convenient and inexpensive. organic-chemistry.org
Metallic/Heterogeneous CopperCopper wire, Cu nanoparticles, Cu on charcoalHeterogeneousAllows for easy catalyst removal and recycling; may require higher temperatures. rsc.orgmdpi.com

Co-catalysts and ligands play a pivotal role in the efficiency and success of the CuAAC reaction.

Reducing Agents: Sodium ascorbate is the most widely used reducing agent for converting Cu(II) precursors to the active Cu(I) catalyst. organic-chemistry.orgresearchgate.net It is effective, water-soluble, and benign. An excess of sodium ascorbate is often employed not only to ensure the complete reduction of Cu(II) but also to protect the Cu(I) catalyst from subsequent oxidation by dissolved oxygen and to prevent the oxidative homocoupling of the alkyne substrate (Glaser coupling), a common side reaction. organic-chemistry.orgnih.gov

Ligand Systems: Nitrogen-containing ligands are frequently added to accelerate the reaction and stabilize the Cu(I) catalyst, preventing its oxidation and disproportionation. nih.gov Ligands can enhance catalytic turnover and improve reaction rates, particularly in dilute or complex biological systems. A well-known example is tris(benzyltriazolylmethyl)amine (TBTA). However, many CuAAC reactions proceed efficiently without the need for specialized ligands, particularly in organic synthesis. beilstein-journals.org

The CuAAC reaction is remarkably versatile with respect to the solvent. researchgate.net The choice of solvent is often dictated by the solubility of the azide and alkyne substrates.

Aqueous and Mixed-Aqueous Systems: One of the significant advantages of CuAAC is its compatibility with water, making it a green and biocompatible process. researchgate.net Frequently, co-solvents are used to aid the solubility of organic substrates. Common mixtures include water/t-butanol, water/DMSO, and water/alcohols. nih.gov

Organic Solvents: A broad range of organic solvents can be used, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). beilstein-journals.orgresearchgate.netnih.gov

Sustainable Solvents: In line with the principles of green chemistry, there is growing interest in using sustainable solvents such as glycerol (B35011) and deep eutectic solvents (DESs) for CuAAC reactions. mdpi.comrsc.org

Solvent TypeExamplesTypical Use CaseNotes
AqueousWaterBioconjugation, green chemistry applications.Excellent for water-soluble substrates.
Mixed Aqueous/Organict-BuOH/H₂O, DMSO/H₂OMost common for general synthesis to solubilize organic reactants. nih.govRatio can be adjusted to optimize solubility and reaction rate.
Polar AproticDMF, DMSO, THFWhen substrates have poor aqueous solubility. researchgate.netGenerally provides good reaction rates.
Sustainable SolventsGlycerol, Deep Eutectic Solvents (DESs)Green chemistry protocols, catalyst recycling. mdpi.comrsc.orgGrowing area of research, offers environmental benefits.

Catalyst Systems and Reaction Conditions

Alternative Cycloaddition Approaches for 1,2,3-Triazoles

The foundational Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne serves as the classic method for forming the 1,2,3-triazole ring. nih.govwikipedia.org However, this thermal reaction often requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetric alkynes. nih.govacs.org To overcome these limitations, significant research has focused on developing alternative catalytic and metal-free approaches that offer greater control over regioselectivity and milder reaction conditions.

Metal-Free [3+2] Cycloaddition Reactions

In recent years, metal-free [3+2] cycloaddition reactions have gained prominence as a sustainable alternative to metal-catalyzed methods, avoiding potential contamination of the final products with toxic metals. thieme-connect.com These reactions often rely on the activation of the alkyne or the use of specific substrates that facilitate the cycloaddition process without a metal catalyst.

One notable approach involves the use of activated dipolarophiles, such as enamines or enolates, which can accelerate the 1,3-dipolar cycloaddition with azides. nih.gov Another strategy is the organocatalytic azide-aldehyde [3+2] cycloaddition, which provides a high-yielding and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net Additionally, domino reactions, such as a β-azidation/[3+2] cycloaddition, have been developed to afford fused triazoles under mild, metal-free conditions. acs.org Iodine-mediated reactions have also been employed, for instance, in the formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide to produce 4-aryl-NH-1,2,3-triazoles without the need for metals or azides. organic-chemistry.org

Method Reactants Conditions Key Features
Enamine/Enolate-mediated CycloadditionEnamines/Enolates, AzidesOrganocatalystsAvoids toxic metals, sustainable. thieme-connect.comnih.gov
Domino β-Azidation/[3+2] CycloadditionAlkynylated Cyclohexadienones, TMSN₃Room temperatureHigh efficiency, one-pot synthesis. acs.org
Iodine-Mediated CyclizationMethyl Ketones, p-Toluenesulfonyl Hydrazines, 1-Aminopyridinium IodideIodine catalystMetal- and azide-free. organic-chemistry.org
Base-Assisted Cycloadditionβ-Ketophosphonates, AzidesPotassium hydroxide (B78521) in acetonitrileSynthesis of miconazole (B906) analogs. mdpi.com

Other Catalytic and Non-Catalytic Methodologies

Beyond metal-free systems, a wide array of catalytic methodologies have been developed to control the regioselectivity of the azide-alkyne cycloaddition. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction, which almost exclusively yields the 1,4-disubstituted regioisomer. acs.orgmdpi.com Conversely, ruthenium-based catalysts, in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), selectively produce the 1,5-disubstituted isomer. nih.govacs.org

Other metals have also been explored for their catalytic activity. Silver(I) has been investigated as an alternative to copper due to its similar electronic configuration, and zinc has been used to mediate the regioselective formation of 1,5-substituted 1,2,3-triazoles at room temperature. organic-chemistry.orgmdpi.com Non-catalytic, thermal cycloadditions remain a viable, albeit less selective, method for triazole synthesis. nih.gov

Catalyst System Typical Regioselectivity Advantages References
Copper(I)1,4-disubstitutedHigh yield, mild conditions, high regioselectivity. acs.orgmdpi.com
Ruthenium(II)1,5-disubstitutedAccess to the alternative regioisomer. nih.govacs.org
Silver(I)1,4-disubstitutedAlternative to copper with high catalytic performance. mdpi.com
Zinc1,5-disubstitutedMild, room temperature conditions. organic-chemistry.org
None (Thermal)Mixture of 1,4- and 1,5-Simple, no catalyst required. nih.gov

Functionalization and Derivatization at the Methanol (B129727) Group and Triazole Ring

The synthesis of this compound requires not only the formation of the triazole ring but also the specific placement of the hydroxymethyl group at the C5 position. This can be achieved either by incorporating the functional group into one of the precursors before cycloaddition or by modifying the triazole ring after its formation.

Introduction of the Hydroxymethyl Group

A common strategy for synthesizing 5-hydroxymethyl-1,2,3-triazoles involves using a propargyl alcohol derivative as the alkyne precursor in a cycloaddition reaction. For the synthesis of this compound, this would typically involve the reaction of an azide with 3-phenyl-2-propyn-1-ol. The choice of catalyst (e.g., copper or ruthenium) would then determine the position of the resulting hydroxymethylphenyl group on the triazole ring.

Alternatively, precursors with protected hydroxyl groups can be used. This approach prevents unwanted side reactions during the cycloaddition and allows for deprotection in a subsequent step to yield the final hydroxymethyl product.

Post-Cycloaddition Modification Strategies

Functionalizing the triazole ring after its construction offers another versatile route to the target molecule. For instance, a 1-substituted-4-phenyl-1H-1,2,3-triazole can be synthesized first, followed by the introduction of a functional group at the C5 position. One reported method involves the formylation of a 1-methyl-4-phenyl-1H-1,2,3-triazole at the C5 position using ethyl formate (B1220265) and butyllithium, followed by oxidation of the resulting aldehyde to a carboxylic acid. researchgate.net A subsequent reduction of this carboxylic acid or its ester derivative would yield the desired this compound. This multi-step process allows for the late-stage introduction of the methanol group, which can be advantageous in complex syntheses.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles to create more sustainable and environmentally friendly processes. rsc.org These principles can be applied to the synthesis of this compound in several ways.

The use of greener solvents, such as water, ethanol, or ionic liquids, in place of traditional volatile organic compounds is a key aspect. rsc.orgnih.gov The development of metal-free cycloaddition reactions, as discussed previously, aligns with the green chemistry goal of avoiding the use of heavy metal catalysts. thieme-connect.com

Green Chemistry Approach Application in Triazole Synthesis Benefit
Green Solvents Using water, ethanol, or ionic liquids as the reaction medium. rsc.orgnih.govReduces pollution and health hazards associated with volatile organic compounds.
Alternative Catalysts Employing organocatalysts or avoiding catalysts altogether in metal-free reactions. thieme-connect.comEliminates toxic metal waste and potential product contamination.
Energy Efficiency Utilizing ultrasound irradiation to promote the reaction. nih.govReduces energy consumption and can lead to shorter reaction times and higher yields.
Atom Economy Designing multi-component and one-pot reactions. nih.govMaximizes the incorporation of starting materials into the final product, minimizing waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of 1,2,3-triazole derivatives, including this compound, microwave irradiation dramatically reduces reaction times from hours to mere minutes and often leads to higher product yields. arkat-usa.orgnih.gov This efficiency stems from the direct and rapid heating of polar molecules in the reaction mixture by the microwave energy.

The microwave-assisted CuAAC reaction typically involves combining the alkyne and azide precursors in the presence of a copper catalyst and irradiating the mixture in a dedicated microwave reactor. A common procedure involves the reaction of phenylacetylene with an azide precursor in a suitable solvent. To enhance safety and convenience, the organic azide can be generated in situ from the corresponding alkyl halide (e.g., 2-bromoethanol) and sodium azide, eliminating the need to handle potentially unstable organic azides. nih.gov

Various catalytic systems have been successfully employed under microwave conditions. These include heterogeneous nanocatalysts, such as NiO/Cu₂O nanocomposites, which demonstrate high catalytic activity and offer advantages in terms of catalyst separation and reuse. cu.edu.eg More conventional systems involve the in situ reduction of a Copper(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate. arkat-usa.org The choice of solvent is often a polar one that couples efficiently with microwave energy, with green solvents like ethanol-water mixtures being particularly effective. cu.edu.eg

The table below summarizes typical conditions reported for microwave-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles, which are applicable to the synthesis of the target compound.

Table 1: Comparison of Microwave-Assisted Synthesis Conditions for 1,2,3-Triazoles
Catalyst SystemSolventPower/TemperatureTimeYieldReference
NiO/Cu₂O NCs / Sodium AscorbateEthanol/Water200 W / 80 °CNot specified93-96% cu.edu.eg
Cu(0)/Cu(II)Not specifiedNot specifiedMinutesHigh arkat-usa.org
Not specifiedEthanolNot specified30 minutes96% nih.gov
CuSO₄ / Sodium Ascorbatet-BuOH/H₂ONot specifiedMinutesHigh arkat-usa.org

Solvent-Free and Atom-Economical Processes

The synthesis of this compound through the azide-alkyne cycloaddition is an excellent example of an atom-economical reaction, a core principle of green chemistry. This type of reaction is designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. In the [3+2] cycloaddition between phenylacetylene (C₈H₆) and 2-azidoethanol (B47996) (C₂H₅N₃O), all atoms are conserved in the formation of the triazole product (C₁₀H₁₁N₃O), achieving 100% theoretical atom economy.

Further aligning with green chemistry principles, several methods have been developed to perform this synthesis under solvent-free conditions, which reduces environmental impact and simplifies product purification.

Mechanochemical Synthesis: One of the most effective solvent-free methods is mechanochemistry, which uses mechanical force, typically through ball milling, to initiate chemical reactions. In this approach, the solid and liquid reactants (e.g., phenylacetylene and an azide) are ground together in a mill with a catalytic amount of copper, often in the form of copper powder or a copper(II) salt. beilstein-journals.orgmdpi.com The high-energy collisions within the mill provide the activation energy for the reaction. This technique is remarkably efficient, with reports of complete conversion in as little as five minutes, affording the triazole product in high yields after a simple work-up. mdpi.com The process has been shown to be scalable from milligrams to the multi-gram scale. mdpi.com

Solvent-Free Microwave Irradiation: Another approach involves the microwave irradiation of the neat (solventless) mixture of reactants. This method combines the benefits of rapid microwave heating with the advantages of a solvent-free system. This technique has been successfully applied to the synthesis of related triazole structures, proving to be significantly faster (36–72 times) than conventional heating methods while also providing higher yields. nih.gov

The following table compares different solvent-free approaches for the synthesis of 1,2,3-triazoles.

Table 2: Comparison of Solvent-Free Synthesis Methods for 1,2,3-Triazoles
MethodCatalyst SystemConditionsTimeYieldReference
Mechanochemistry (Ball Milling)Copper Powder650 rpm5 min>95% mdpi.com
Mechanochemistry (Ball Milling)Copper(I) Iodide / DIPEAGrindingNot specifiedup to 92% beilstein-journals.org
Microwave IrradiationNot specifiedSolvent-freeMinutesHigh nih.gov

Structural Modifications and Derivative Synthesis of 4 Phenyl 1h 1,2,3 Triazol 5 Yl Methanol Analogues

Substitution Patterns and Regioselectivity

Influence of N-Substitution on the 1,2,3-Triazole Ring

The 1,2,3-triazole ring of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol contains two nitrogen atoms (N-1 and N-2) available for substitution, leading to the formation of regioisomers. The regioselectivity of N-alkylation or N-arylation is a critical consideration in derivative synthesis.

Direct alkylation of the unsubstituted triazole ring often yields a mixture of N-1 and N-2 isomers. beilstein-journals.org The ratio of these products can be influenced by several factors, including the nature of the alkylating agent, the base, and the solvent system employed. d-nb.info For instance, in related heterocyclic systems like indazoles, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation, while steric and electronic effects of substituents on the ring can shift the selectivity towards the N-2 position. beilstein-journals.org In many cases, the N-2 substituted 1,2,3-triazoles are the thermodynamically more stable product, while N-1 substitution may be kinetically favored.

N-arylation can be achieved using methods such as copper-catalyzed coupling with arylboronic acids or diaryliodonium salts. organic-chemistry.org Catalyst-free methods for the regioselective N-2 arylation of 1,2,3-triazoles have also been developed, expanding the toolkit for creating specific isomers. organic-chemistry.org The choice of synthetic strategy is paramount for controlling the final substitution pattern, which in turn significantly impacts the molecule's spatial arrangement and potential interactions with biological targets.

Table 1: Factors Influencing Regioselectivity of Triazole N-Substitution

Factor Influence on Regioselectivity Example Conditions
Base/Solvent System Can favor either N-1 (kinetic) or N-2 (thermodynamic) products. NaH in THF often favors N-1 alkylation. beilstein-journals.org
Substituents Steric hindrance or electronic effects on the triazole or phenyl ring can direct substitution. Electron-withdrawing groups can influence the acidity of the N-H protons, affecting reactivity.
Catalyst System Copper-based catalysts are common for N-arylation, with ligand choice affecting outcomes. beilstein-journals.org Copper-exchanged fluorapatite (B74983) (CuFAP) has been used for N-arylation with arylboronic acids. organic-chemistry.org

| Reaction Type | Different reaction mechanisms (e.g., SNAr, metal-catalyzed) can yield different regioisomers. | Catalyst-free arylation using diaryliodonium salts can be highly selective for the N-2 position. organic-chemistry.org |

Modifications at the Phenyl Moiety

The phenyl ring at the C-4 position of the triazole is a prime site for modification to explore structure-activity relationships (SAR). A wide array of substituted analogues can be synthesized by employing appropriately functionalized phenylacetylenes in the initial CuAAC reaction. This approach allows for the introduction of diverse chemical functionalities at the ortho, meta, and para positions.

Common modifications include the incorporation of electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl, nitro). mdpi.comsemanticscholar.org For example, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized with various groups on the benzamide (B126) moiety, including chloro, methyl, and trifluoromethyl substituents, demonstrating the chemical tractability of such modifications. mdpi.com The electronic properties and steric bulk of these substituents can profoundly influence the molecule's conformation, lipophilicity, and hydrogen bonding capacity.

Table 2: Examples of Phenyl Moiety Substitutions in Triazole Analogues

Substituent Position Potential Impact
-Cl, -F Ortho, Meta, Para Increases lipophilicity, alters electronic profile. mdpi.com
-CH3 Ortho, Meta, Para Increases lipophilicity, adds steric bulk. mdpi.com
-OCH3 Ortho, Meta, Para Donates electron density, can act as H-bond acceptor. semanticscholar.org
-CF3 Meta, Para Strong electron-withdrawing group, increases lipophilicity. mdpi.com
-NO2 Para Strong electron-withdrawing group, potential H-bond acceptor. semanticscholar.org

Alterations of the Methanol (B129727) Group (e.g., oxidation, esterification, etherification)

The primary alcohol of the methanol group at the C-5 position is a versatile handle for further functionalization.

Oxidation: The methanol group can be readily oxidized to an aldehyde or further to a carboxylic acid. Metal-free oxidation methods, for instance using 1-hydroxycyclohexyl phenyl ketone as a hydrogen atom transfer acceptor, provide a chemoselective pathway to convert primary alcohols to carboxylic acids under mild conditions, tolerating other functional groups. organic-chemistry.orgnih.gov The synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been achieved through the oxidation of the corresponding 5-carboxaldehyde, demonstrating the feasibility of this transformation on the core scaffold. researchgate.net These oxidized derivatives introduce a key hydrogen bond donor/acceptor and a potential coordination site for metal ions.

Esterification: Ester derivatives can be prepared through the reaction of the methanol group with various acyl chlorides or carboxylic acids under standard esterification conditions. N-heterocyclic carbene (NHC)-catalyzed oxidation of aldehydes in the presence of an alcohol is another route to access esters, which could be adapted for this scaffold. nih.gov This modification allows for the introduction of a wide range of R groups, enabling fine-tuning of properties like lipophilicity and susceptibility to hydrolysis by esterases.

Etherification: The synthesis of ethers can be accomplished via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) and then reacted with an alkyl halide. organic-chemistry.org This introduces an ether linkage and extends the carbon chain, which can be used to alter solubility and probe specific binding pockets in biological targets.

Design Principles for Structural Diversity

Scaffold Hopping and Bioisosteric Replacements

The this compound framework is amenable to advanced molecular design strategies aimed at discovering novel chemical entities with improved properties.

Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a chemically distinct but functionally or structurally similar one. The 1,2,3-triazole ring itself is often used as a scaffold in such approaches. nih.govekb.egrsc.org For example, in the design of HIV-1 capsid inhibitors, a 4-phenyl-1,2,3-triazole moiety was used to replace the indole (B1671886) moiety of a known inhibitor via a scaffold hopping strategy. nih.gov This can lead to new intellectual property, altered selectivity profiles, and improved pharmacokinetic properties.

Bioisosteric Replacements: Bioisosterism involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to similar biological effects. cambridgemedchemconsulting.com The phenyl group is a common target for bioisosteric replacement to address issues such as poor solubility or metabolic instability. dundee.ac.ukacs.org Non-classical, saturated bioisosteres have proven particularly effective. For instance, bicyclo[1.1.1]pentane (BCP) has been used as a para-substituted phenyl mimic, while bridged piperidine (B6355638) (BP) and bicyclo[2.2.2]octane (BCO) have also been employed. dundee.ac.uknih.gov These replacements can significantly improve drug-like properties; for example, replacing a phenyl group with a BP moiety has been shown to drastically increase aqueous solubility and reduce lipophilicity. nih.gov

Table 3: Comparison of Phenyl Ring Bioisosteres

Bioisostere Structure Key Features and Improvements
Phenyl C₆H₅- Ubiquitous but can confer low solubility and metabolic liabilities. dundee.ac.uk
Bicyclo[1.1.1]pentane (BCP) C₅H₇- Saturated, rigid mimic of a 1,4-disubstituted phenyl ring; improves metabolic stability and solubility. dundee.ac.uknih.gov
Cubane C₈H₇- Rigid, 3D scaffold; can improve potency but may introduce new metabolic pathways. dundee.ac.uk
Bridged Piperidine (BP) C₇H₁₀N- Can significantly improve solubility and reduce lipophilicity compared to phenyl. nih.gov

| Pyridyl | C₅H₄N- | Introduces a nitrogen atom, which can lower lipophilicity and block sites of metabolism. cambridgemedchemconsulting.com |

Incorporation into Hybrid Molecules

A powerful strategy for developing novel compounds is to create hybrid molecules by covalently linking the this compound scaffold to another distinct pharmacophore. researchgate.net The 1,2,3-triazole ring is an ideal linker for this purpose due to its chemical stability, rigidity, and ability to form hydrogen bonds. mdpi.com

The synthesis of such hybrids is often facilitated by click chemistry. An alkyne- or azide-functionalized derivative of the triazole scaffold can be reacted with a complementary functionalized partner from a different class of compounds. For example, benzimidazole-1,2,3-triazole hybrids have been prepared by reacting an alkyne-functionalized benzimidazole (B57391) precursor with an azide (B81097) via a CuAAC reaction. nih.gov Similarly, hybrids incorporating pyrazole, thiazole, and uracil (B121893) moieties have been synthesized, targeting a range of biological activities. researchgate.netnih.gov This approach combines the structural features of two different pharmacophores into a single molecule, which can lead to synergistic effects, novel mechanisms of action, or an improved activity profile. nih.gov

Synthetic Accessibility and Yield Optimization for Derivatives

Catalyst and Solvent System Optimization

The choice of the copper catalyst and the solvent system is critical for the efficiency of the CuAAC reaction. While various copper(I) sources can be used, studies often focus on optimizing conditions to achieve high yields in shorter time frames. For instance, in the synthesis of a series of 1,4-disubstituted 1,2,3-triazoles, a systematic investigation of catalysts and solvents found that the combination of copper(I) iodide (CuI) in a ternary solvent system of MeOH/H₂O/THF (1:1:1) at a moderate temperature of 35-40 °C provided excellent yields with reduced reaction times. researchgate.net

Microwave-assisted synthesis has also been shown to significantly improve reaction efficiency. broadinstitute.org The choice of solvent is particularly crucial for microwave heating, as the solvent must absorb microwave irradiation effectively. A survey of various solvents demonstrated that toluene (B28343) and dioxane were superior for specific cycloaddition reactions, leading to high product conversion with minimal side products. broadinstitute.org The optimization of catalyst loading is another key aspect, with the goal of using the lowest possible amount of catalyst to achieve an acceptable conversion rate, thereby minimizing cost and potential metal contamination in the final product. broadinstitute.org

The table below summarizes the effect of different solvent systems on the yield of a model triazole synthesis.

Solvent SystemCatalystTemperature (°C)Yield (%)Reference
TolueneCu(I)-94.5 broadinstitute.org
DioxaneCu(I)-84.8 broadinstitute.org
DMFCu(I)-69.6 broadinstitute.org
THFCu(I)-46.9 broadinstitute.org
MeOH/H₂O/THF (1:1:1)CuI35-40Excellent researchgate.net
Dichloromethane (B109758) (DCM)Cu/C110Quantitative rsc.org

Impact of Reaction Technology

Beyond conventional batch synthesis, modern technologies have been applied to optimize the production of triazole derivatives. Continuous flow synthesis, for example, offers advantages in terms of safety, scalability, and process control. In one study, a copper-on-charcoal (Cu/C) catalyzed CuAAC reaction was optimized in a continuous flow system. rsc.org Optimal conditions for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole were achieved at 110 °C with a residence time of approximately 129 seconds, using dichloromethane (DCM) as the solvent, which resulted in a quantitative formation of the product. rsc.org This method highlights the potential for highly efficient and scalable production of the triazole core.

Microwave-assisted synthesis provides another avenue for yield optimization and significant reduction in reaction times. broadinstitute.orgmdpi.com Dynamic, multi-staged heating methods in a microwave reactor can prevent the reaction from reaching equilibrium, allowing the system's energy to increase gradually and potentially improve yields. broadinstitute.org The reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine (B1172632) hydrochloride, for instance, was completed in 5 hours under reflux to produce the corresponding oxime in an 86% yield. mdpi.com Similarly, another chalcone (B49325) derivative of a 1,2,3-triazole was synthesized in a single step with an excellent yield of 92%. mdpi.com

Specific Derivative Synthesis and Yields

The literature provides numerous examples of the synthesis of specific this compound analogues and related structures, with reported yields varying based on the specific substituents and synthetic methods employed. For example, a series of novel 4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols) were synthesized in high yields (95-98%) through a tandem Knoevenagel–Michael reaction involving 1,2,3-triazole aldehydes. uran.uaresearchgate.net In another case, biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized with yields ranging from 65% to over 70%. acs.org

The following table presents data on the synthesis of various triazole derivatives, showcasing the yields achieved under different reaction conditions.

DerivativeReagentsMethodYield (%)Reference
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime1-acetyl-1,2,3-triazole, Hydroxylamine hydrochlorideReflux in Ethanol (5h)86 mdpi.com
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one1-acetyl-1,2,3-triazole, 2-naphthaldehydeClaisen-Schmidt condensation92 mdpi.com
4,4'-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)1,2,3-triazole aldehyde, PyrazoloneAmmonium acetate (B1210297) catalysis in Ethanol96 researchgate.net
3-(4-((2-((4-Butylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrileSubstituted aldehyde, Methanol, Acetic acidReductive amination65.24 acs.org
3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-pentylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrileSubstituted aldehyde, Methanol, Acetic acidReductive amination70.19 acs.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, various NMR experiments are employed to ascertain the proton and carbon environments within the molecule.

The protons of the phenyl group would typically appear in the aromatic region, between δ 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities would depend on the substitution pattern and the electronic environment. The two protons of the methylene (B1212753) group adjacent to the hydroxyl group would likely resonate as a singlet or a doublet, depending on the coupling with the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The NH proton of the triazole ring is also expected to appear as a broad singlet, typically at a lower field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H7.0 - 8.0Multiplet
CH₂4.5 - 5.0Singlet/Doublet
OHVariableBroad Singlet
NHVariableBroad Singlet

Note: These are predicted values based on the analysis of similar structures and may not represent the exact experimental data.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the methylene carbon, and the two carbons of the triazole ring.

The phenyl carbons would typically resonate in the range of δ 125-130 ppm for the CH carbons and at a slightly higher field for the quaternary carbon. The carbons of the triazole ring are expected to appear in the region of δ 120-150 ppm. The methylene carbon (CH₂) would be found at a higher field, likely in the range of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl-C (quaternary)~130-135
Phenyl-CH~125-130
Triazole-C4~140-150
Triazole-C5~120-130
CH₂~50-60

Note: These are predicted values based on the analysis of similar structures and may not represent the exact experimental data.

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would confirm the coupling between the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the methylene protons to the methylene carbon and the aromatic protons to their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and heteroatoms. For example, HMBC would show correlations between the methylene protons and the C5 carbon of the triazole ring, as well as the quaternary carbon of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₉N₃O), the theoretical exact mass is 175.0746 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the compound.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₉H₁₀N₃O⁺176.0818
[M+Na]⁺C₉H₉N₃NaO⁺198.0638

Note: These are predicted values and the actual observed ions may vary depending on the ionization method.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the compound is typically observed as protonated molecules, [M+H]⁺, or as adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The resulting mass spectrum would show a prominent peak corresponding to one of these ions, allowing for the confirmation of the molecular weight of the compound. Fragmentation patterns observed in tandem MS/MS experiments could further be used to confirm the structure by identifying characteristic losses of small molecules such as water or nitrogen.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its chemical bonds. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the phenyl ring, the triazole ring, and the methylene (-CH₂) bridge.

Identification of Characteristic Vibrational Modes (e.g., O-H, C-H, N=N, C-N)

The analysis of the IR spectrum of this compound would involve the identification of several key vibrational frequencies.

O-H Stretching: The presence of the primary alcohol functional group would be confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The C-H stretching of the methylene group (-CH₂-) is expected to produce medium intensity bands in the 2850-2960 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl ring and the triazole ring would result in several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

N=N and C-N Stretching: The triazole ring is characterized by specific vibrations. The N=N stretching vibration is expected to appear in the 1400-1500 cm⁻¹ range, although it can sometimes be weak. The C-N stretching vibrations of the triazole ring typically absorb in the 1100-1350 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O single bond of the primary alcohol would be visible as a strong band in the 1000-1100 cm⁻¹ range.

An illustrative data table of expected IR absorption bands for this compound is provided below, based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol (-OH)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)Methylene (-CH₂)2850 - 2960Medium
C=C Stretch (Aromatic/Ring)Phenyl, Triazole1450 - 1600Medium to Weak
N=N StretchTriazole Ring1400 - 1500Weak to Medium
C-N StretchTriazole Ring1100 - 1350Medium
C-O StretchPrimary Alcohol1000 - 1100Strong

X-ray Diffraction (XRD) Studies

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be grown and mounted on a diffractometer. By irradiating the crystal with a monochromatic X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the unit cell dimensions and the crystal system. Further refinement of the data yields the precise coordinates of each atom in the molecule.

A hypothetical table of crystallographic data is presented below to illustrate the type of information obtained from such an analysis.

ParameterHypothetical Value
Chemical FormulaC₉H₉N₃O
Formula Weight175.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing, or the arrangement of molecules in the crystal, is governed by intermolecular forces. For this compound, two primary types of interactions are expected to be significant: hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol (B129727) substituent is a potent hydrogen bond donor. The nitrogen atoms of the 1,2,3-triazole ring are effective hydrogen bond acceptors. It is highly probable that strong O-H···N hydrogen bonds would be a dominant feature in the crystal structure, linking molecules together into chains, layers, or more complex three-dimensional networks. nih.gov These interactions are crucial for the stability of the crystal lattice.

π-π Stacking: The presence of two aromatic systems, the phenyl ring and the 1,2,3-triazole ring, allows for the possibility of π-π stacking interactions. nih.gov These are attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings. Depending on the relative orientation of the molecules in the crystal, these interactions could occur between phenyl rings, between triazole rings, or between a phenyl and a triazole ring, further stabilizing the crystal structure. Analysis of centroid-to-centroid distances between rings would confirm the presence and strength of these interactions.

The combination of strong, directional hydrogen bonds and weaker, dispersive π-π stacking forces would ultimately define the supramolecular architecture of this compound in the solid state.

Computational and Theoretical Investigations of 4 Phenyl 1h 1,2,3 Triazol 5 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like (4-phenyl-1H-1,2,3-triazol-5-yl)methanol. These calculations can elucidate the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are often performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

Conformational analysis is also crucial, as the phenyl and methanol (B129727) groups can rotate relative to the triazole ring. This analysis would identify the most stable conformer, which is essential for accurate predictions of other molecular properties. The planarity of the triazole ring and the orientation of the phenyl and methanol substituents are key structural features that would be determined through these calculations.

Table 1: Representative Optimized Geometrical Parameters for a 1,2,3-Triazole Derivative (Note: This data is illustrative for a generic 1,2,3-triazole system and not specific to this compound)

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.35 Å
Bond LengthN2-N31.33 Å
Bond LengthC4-C51.38 Å
Bond LengthC4-Phenyl1.48 Å
Bond AngleN1-N2-N3109.5°
Bond AngleC4-C5-N1107.5°
Dihedral AnglePhenyl-Triazole20-40°

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For 1,2,3-triazole derivatives, the HOMO is often localized on the phenyl ring and the triazole system, while the LUMO may be distributed over the triazole ring and any electron-withdrawing substituents. DFT calculations can precisely map the spatial distribution of these orbitals and quantify the energy gap.

Table 2: Representative Frontier Molecular Orbital Energies for a 1,2,3-Triazole Derivative (Note: This data is illustrative for a generic 1,2,3-triazole system and not specific to this compound)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the methanol group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the N-H and O-H groups would exhibit positive potential.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the molecular structure.

For this compound, the calculated ¹H NMR spectrum would predict the chemical shifts for the protons of the phenyl ring, the triazole ring, the methylene (B1212753) group, and the hydroxyl group. Similarly, the ¹³C NMR spectrum would show the positions of the carbon signals for each distinct carbon environment in the molecule.

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for a 1,2,3-Triazole Derivative (Note: This data is illustrative for a generic 1,2,3-triazole system and not specific to this compound)

NucleusAtom TypeCalculated Chemical Shift (ppm)
¹HPhenyl-H7.2 - 7.8
¹HTriazole-CH8.0 - 8.5
¹HCH₂4.5 - 5.0
¹HOHVariable
¹³CPhenyl-C125 - 135
¹³CTriazole-C120 - 145
¹³CCH₂55 - 65

Vibrational Frequency Computations and Comparison with Experimental IR Data

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. These theoretical spectra can be used to assign the vibrational modes observed in experimental IR spectra.

For this compound, the calculated vibrational frequencies would correspond to the stretching and bending modes of its functional groups, such as the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic parts, the N-H stretch of the triazole, and the characteristic vibrations of the triazole ring. A comparison with experimental IR data would serve to validate both the computational model and the experimental characterization. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 4: Representative Calculated Vibrational Frequencies for a 1,2,3-Triazole Derivative (Note: This data is illustrative for a generic 1,2,3-triazole system and not specific to this compound)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchAlcohol~3500
N-H StretchTriazole~3300
Aromatic C-H StretchPhenyl Ring3000 - 3100
Aliphatic C-H StretchMethylene2850 - 2960
C=C StretchPhenyl Ring1450 - 1600
N=N StretchTriazole Ring1300 - 1400
C-O StretchAlcohol1000 - 1260

Intermolecular Interaction Studies

Computational and theoretical investigations into the solid-state structure of this compound provide profound insights into the intermolecular forces that govern its crystal packing. These non-covalent interactions are crucial in determining the compound's physical properties and stability.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify the nature and prevalence of different close contacts between neighboring molecules. For triazole derivatives, this analysis typically reveals a landscape of varied interactions. nih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. Properties such as dnorm (normalized contact distance) are mapped onto this surface, where red spots indicate contacts shorter than the van der Waals radii, white areas represent contacts around the van der Waals limit, and blue regions show longer contacts.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 1,2,3-Triazole Derivatives.

Intermolecular Contact Percentage Contribution (%)
H···H 35 - 47%
C···H / H···C 20 - 25%
O···H / H···O 9 - 15%
N···H / H···N 10 - 13%
C···C ~7%

Note: This data is representative of substituted 1,2,3-triazole derivatives and illustrates typical contact distributions. nih.govnih.gov

The significant proportion of H···H, C···H, and O···H contacts underscores the importance of van der Waals forces and hydrogen bonding in the crystal packing of such compounds.

Analysis of Hydrogen Bond Networks and Aromatic Interactions

The molecular structure of this compound, featuring a hydroxyl group (-OH) and a triazole ring, provides multiple sites for hydrogen bonding and aromatic interactions. These directional interactions are fundamental to the formation of stable, three-dimensional supramolecular architectures. nih.gov

Hydrogen Bonds: The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring act as acceptors. mdpi.com This facilitates the formation of robust hydrogen bond networks, such as O-H···N, which often link molecules into chains or layers. researchgate.net In crystals of related compounds, these interactions are the defining feature of the molecular packing. nih.gov The N-H tautomer of the triazole ring can also participate as a hydrogen bond donor. researchgate.net

Aromatic Interactions: The presence of the phenyl ring allows for various aromatic interactions, including π-π stacking and C-H···π interactions. acs.org

π-π Stacking: Face-to-face or offset stacking between the phenyl rings or between a phenyl and a triazole ring can contribute significantly to the crystal's stability. The distances between the centroids of interacting rings are typically in the range of 3.5 to 4.0 Å. researchgate.net

Table 2: Typical Geometries of Intermolecular Interactions in Triazole Derivatives. | Interaction Type | Donor-H···Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) | | :--- | :--- | :--- | :--- | | Hydrogen Bond | O-H···N | 2.7 - 3.0 | 150 - 170 | | Hydrogen Bond | N-H···N | 2.8 - 3.1 | 140 - 165 | | Aromatic Interaction | π-π Stacking | - | 3.5 - 4.0 (Centroid-Centroid) | - | Note: This table presents typical geometric parameters for interactions found in the crystal structures of related heterocyclic compounds. nih.govresearchgate.net

Molecular Dynamics Simulations (if applicable to broader derivatives)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in public literature, this computational technique is widely applied to broader classes of 1,2,3-triazole derivatives to explore their dynamic behavior and interaction profiles. researchgate.net MD simulations provide a temporal dimension to the static picture offered by crystallography, revealing how these molecules behave in a simulated environment, such as in solution or in complex with other molecules. researchgate.net

For 1,2,3-triazole derivatives, MD simulations are often employed to:

Assess Conformational Stability: To understand the flexibility of the molecule, particularly the rotation around single bonds, such as the bond connecting the phenyl ring to the triazole core. jocpr.com

Study Solvation Effects: To analyze how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media.

Investigate Ligand-Protein Binding: In the context of drug design, MD simulations are used to examine the stability of a triazole derivative when bound to a biological target, like an enzyme or receptor. researchgate.net Calculations of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can confirm the stability of such complexes over time. researchgate.net

These simulations confirm that the types of interactions observed in crystal structures, such as hydrogen bonds and hydrophobic contacts, are often maintained in a dynamic, solution-phase environment, reinforcing their importance in the molecular recognition processes. researchgate.net

Advanced Academic Applications and Functionalization Potentials in Chemical Systems

Role in Supramolecular Chemistry and Molecular Recognition

In supramolecular chemistry, the 1,2,3-triazole ring serves as an effective structural motif for constructing larger, ordered systems. Its ability to act as a hydrogen bond acceptor and its capacity for metal coordination are central to its utility in molecular recognition and the formation of self-assembled architectures. researchgate.net

The 4-phenyl-1,2,3-triazole framework has been extensively used in the design of ligands for coordination and organometallic chemistry. nih.gov The nitrogen atoms of the triazole ring can effectively coordinate with a wide range of transition metals, leading to the formation of stable complexes with tunable properties. For instance, 4-phenyl-1,2,3-triazole derivatives have been employed as versatile cyclometalating ligands for synthesizing photoactive iridium(III) and rhodium(III) complexes. nih.govrsc.org In these complexes, the triazole ring coordinates to the metal center, influencing the electronic and photophysical properties of the resulting material. nih.gov

Furthermore, derivatives of the core scaffold, such as (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol, have been shown to act as bidentate ligands, coordinating with metals like Co(II), Ni(II), Cu(II), and Zn(II) through a triazole nitrogen and the oxygen of the adjacent methanol (B129727) group. ontosight.ai This chelation demonstrates the cooperative role of the hydroxymethyl group at the 5-position in stabilizing metal complexes and creating specific coordination geometries, typically octahedral. ontosight.ai This capacity for chelation is fundamental to its application in catalysis and materials science.

The structural features of the (4-phenyl-1H-1,2,3-triazol-5-yl)methanol scaffold are conducive to the formation of ordered supramolecular structures through self-assembly. The triazole ring can participate in various weak interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which direct the assembly process. researchgate.net

Specifically, the presence of the methanol group provides a crucial site for hydrogen bonding, acting as both a donor (O-H) and an acceptor (O). This, combined with the hydrogen bond accepting capabilities of the triazole nitrogens, allows for the formation of extended networks and supramolecular assemblies. acs.org Studies on related triazole derivatives have shown that strong hydrogen bonds are key drivers in creating continuous chains and complex networks in the solid state. acs.org The interplay of these non-covalent forces allows for the rational design of complex, multi-component systems where the triazole unit acts as a reliable building block for constructing functional supramolecular materials. researchgate.netresearchgate.net

Scaffold for Probing Enzyme-Ligand Interactions in Chemical Biology

The rigid, planar structure of the 1,2,3-triazole ring, combined with its capacity for diverse functionalization, makes it an excellent scaffold for designing enzyme inhibitors. It acts as a stable core from which various pharmacophoric groups can be displayed in a well-defined spatial orientation to interact with enzyme active sites.

The this compound scaffold is related to a class of compounds investigated as inhibitors of carbonic anhydrases (CAs), particularly the physiologically significant isoform hCA II. nih.gov CAs are metalloenzymes containing a zinc ion in their active site, which is crucial for their catalytic activity. acs.org

Many potent CA inhibitors are based on a benzenesulfonamide (B165840) pharmacophore linked to a triazole ring. Research has shown that 1H-1,2,3-triazole analogs can exhibit significant inhibitory potential against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov The mechanism of inhibition involves the coordination of the sulfonamide group to the catalytic Zn(II) ion, displacing a water molecule/hydroxide (B78521) ion. The triazole-phenyl portion of the molecule extends into the active site cavity, forming further interactions with amino acid residues, which enhances binding affinity and can confer isoform selectivity. nih.govacs.org The structure-activity relationship indicates that while the triazole moiety is a key contributor, substitutions on the phenyl rings significantly modulate the inhibitory activity. nih.gov

Table 1: Inhibition of Carbonic Anhydrase II (CA-II) by Selected 1,2,3-Triazole Derivatives
CompoundTarget IsoformInhibition Constant (KI or IC50 in µM)Reference
1H-1,2,3-triazole analog (9i)bCA-II11.1 nih.gov
1H-1,2,3-triazole analog (9h)bCA-II14.2 nih.gov
1H-1,2,3-triazole analog (9o)bCA-II15.7 nih.gov
1H-1,2,3-triazole analog (9i)hCA-II10.9 nih.gov
1H-1,2,3-triazole analog (9c)hCA-II14.2 nih.gov
1H-1,2,3-triazole analog (9o)hCA-II16.5 nih.gov
Triazolo-pyridine benzenesulfonamide (14)hCA IX0.0164 (KI) acs.org

The versatility of the triazole scaffold has led to its investigation against a range of other enzymatic targets.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes. acs.org Novel hybrid molecules combining pyridazine (B1198779) and 1,2,3-triazole cores have been synthesized and evaluated as potent α-glucosidase inhibitors. researchgate.net Docking studies suggest that the triazole ring plays a critical role in binding to the enzyme's active site. researchgate.net In some series, derivatives have shown inhibitory activity over 100 times stronger than the standard drug, acarbose, with kinetic studies revealing uncompetitive or mixed-type modes of inhibition. researchgate.net

Acetylcholinesterase (AChE): As a primary target in Alzheimer's disease therapy, AChE has been the focus of inhibition studies using triazole-based compounds. Various derivatives incorporating the 1,2,3-triazole ring have demonstrated moderate to high inhibitory activity against AChE. Structure-activity relationship analyses have shown that specific substitutions, such as electron-withdrawing groups on the phenyl ring, can enhance potency and selectivity for cholinesterases. Molecular docking has revealed that these inhibitors can interact with key amino acid residues in the catalytic active site of AChE.

Table 2: Inhibition of α-Glucosidase and Acetylcholinesterase (AChE) by Selected Triazole Derivatives
Compound ClassTarget EnzymeReported Activity (IC50)Reference
Pyridazine-triazole hybrid (10k)α-Glucosidase1.7 µM researchgate.net
1,2,3-Triazole-hydrazone hybrid (6p)Butyrylcholinesterase (BChE)3.39 µM
1,2,3-Triazole-hydrazone hybrid (6m)Acetylcholinesterase (AChE)5.23 µM
1,2,3-Triazole-oxadiazole derivative (13s)Butyrylcholinesterase (BChE)11.01 µM
Tyrosol 1,2,3-triazole analogue (30)Acetylcholinesterase (AChE)14.66 µM

Cytochrome P450 (CYP-450): The interaction of azoles with CYP enzymes, a superfamily of heme-containing monooxygenases critical for drug metabolism, is of significant interest. While imidazoles and 1,2,4-triazoles are common motifs in CYP inhibitors, 1,2,3-triazoles are conspicuously underrepresented. Thermodynamic studies suggest that the lower affinity of the 1,2,3-triazole ring for the heme iron in CYPs is partly due to a large, unfavorable entropy term related to solvent interactions. However, research on 1,2,3-triazole-containing molecules has shown that they can still interact with the CYP active site. Instead of directly displacing the axial water ligand to coordinate with the heme iron (a typical Type II interaction), some 1,2,3-triazole derivatives are proposed to form a hydrogen bond with this water ligand. This results in a metabolically labile, water-bridged complex, demonstrating a distinct binding mode compared to other azole inhibitors.

A key interaction pathway for triazole-based inhibitors, especially against metalloenzymes, is metal ion chelation. As established in supramolecular studies, the triazole ring and adjacent functional groups, like the C5-methanol, can form stable coordination complexes with metal ions. ontosight.ai

This chelating ability is a plausible mechanism for the inhibition of metalloenzymes such as carbonic anhydrase. The triazole scaffold can position donor atoms (nitrogen from the ring and oxygen from the methanol) to directly coordinate with the essential Zn(II) ion in the enzyme's active site. ontosight.ai This interaction can either block the substrate from accessing the catalytic center or alter the electronic properties of the metal ion, thereby inhibiting the enzyme's function. This mechanism highlights a powerful synergy between the compound's coordination chemistry and its biological activity, where the principles of ligand design directly translate into a strategy for enzyme inhibition.

Applications in Material Science and Surface Chemistry

The structural features of this compound, namely the electron-rich triazole ring and aromatic phenyl group, make it a significant candidate for applications involving interfacial chemistry.

Corrosion Inhibition Studies (e.g., for steel rebars)

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including steel, in aggressive acidic environments. nih.govfrontiersin.org The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.commdpi.com Although direct studies on this compound are not extensively detailed, research on structurally analogous compounds provides strong evidence of its potential.

The inhibition mechanism involves the interaction between the inhibitor molecule and the metal surface. mdpi.com This adsorption can occur through:

Chemisorption: The lone pair electrons of the nitrogen heteroatoms in the triazole ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

Physisorption: Electrostatic interactions can occur between the protonated inhibitor molecule and a negatively charged metal surface.

π-Electron Interactions: The π-electrons of the phenyl and triazole rings can interact with the metal surface, further strengthening the adsorption process. mdpi.com

This adsorption creates a protective film that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying such compounds as mixed-type inhibitors. mdpi.comuniv-batna2.dz Studies on similar phenyl-1,2,3-triazole derivatives have demonstrated high inhibition efficiencies. For example, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) has shown remarkable performance in protecting mild steel. rsc.org

Inhibition Efficiency of a Related Phenyl-Triazole Derivative, [Tria-CO2Et], on Mild Steel in 1.0 M HCl rsc.org
Concentration (M)Inhibition Efficiency (η%)
1.0 x 10-666.5
1.0 x 10-580.8
1.0 x 10-491.4
1.0 x 10-395.3

The data indicates that phenyl-triazole structures are highly effective inhibitors, with efficiency increasing significantly with concentration. This strongly suggests that this compound would exhibit similar protective capabilities for steel rebars and other steel components.

Surface Functionalization and Coating Development

The precise modification of material surfaces is crucial for developing advanced materials with tailored properties such as biocompatibility, wettability, and adhesion. The 1,2,3-triazole moiety is a cornerstone of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and selective reaction used to form the triazole ring. irjweb.comnih.gov This reaction is a powerful tool for covalently attaching molecules to surfaces. mdpi.comirjweb.com

This compound can be utilized in surface functionalization strategies in two primary ways:

"Grafting-to" Approach: A surface (e.g., a polymer or a silicon wafer) is first modified to bear either azide (B81097) or alkyne functional groups. The corresponding precursor of this compound (such as phenylacetylene (B144264) if the surface is azidated, or an appropriate azide if the surface is alkynated) is then "clicked" onto the surface, immobilizing the molecule.

"Grafting-from" Approach: The molecule itself, once attached to a surface, provides a functional handle for further modification. The terminal hydroxymethyl (-CH2OH) group is a versatile functional group that can participate in subsequent reactions like esterification or etherification. This allows for the attachment of other molecules, polymers, or coatings, creating a multi-layered and functional surface architecture.

The stability of the triazole ring ensures that the linkage to the surface is robust, making it suitable for creating durable coatings and functionalized materials. researchgate.net

Linker in Conjugate Chemistry and Polymer Science

A linker is a molecular moiety that connects two or more different chemical entities. This compound is well-suited for this role due to its defined structure and bifunctional nature.

The 1,2,3-triazole ring is a privileged component in linker design for several reasons:

Chemical Stability: The aromatic triazole ring is exceptionally stable and resistant to metabolic degradation, hydrolysis, and oxidation. researchgate.net

Synthetic Accessibility: Its straightforward synthesis via click chemistry allows for the efficient connection of two molecular fragments (one bearing an azide, the other an alkyne) to form the triazole-linked product. nih.govnih.gov

Physicochemical Properties: The triazole unit is polar and can act as a hydrogen bond acceptor, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. nih.gov The phenyl-triazole core provides a degree of rigidity, which can be crucial for maintaining an optimal distance and orientation between the linked molecules. researchgate.net

A key application is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein. nih.gov They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The triazole moiety is a common feature in PROTAC linkers. researchgate.netnih.gov A structurally similar compound, (4-(1H-1,2,3-triazol-4-yl)phenyl)methanol, is explicitly identified as a PROTAC linker, highlighting the utility of this chemical scaffold in the field. medchemexpress.com The hydroxymethyl group on this compound provides a critical attachment point for elongating the linker chain or connecting to one of the ligands.

In polymer science, this compound can be used as a functional monomer or as a modifying agent. It can be incorporated into polymer chains to introduce the specific properties of the phenyl-triazole group, such as thermal stability or the ability to coordinate with metal ions. rsc.org Alternatively, it can be grafted onto existing polymer backbones via its hydroxyl group to create functional materials for various applications, including drug delivery systems and advanced coatings.

Functional Roles of this compound as a Linker
Structural ComponentFunction in Linker ChemistryApplication Example
1,2,3-Triazole RingProvides high chemical and metabolic stability; acts as a rigid connector; participates in H-bonding. nih.govresearchgate.netnih.govBackbone of PROTAC linkers. researchgate.net
Phenyl GroupAdds rigidity and defined spatial orientation to the linker.Scaffold for bioconjugates requiring specific conformations.
Hydroxymethyl (-CH2OH) GroupServes as a reactive handle for covalent attachment to other molecules (e.g., via ether or ester bonds).Attachment point for PEG chains or ligands in conjugate synthesis.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The foundational synthesis of 1,2,3-triazoles, often achieved through the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is undergoing a green revolution. frontiersin.org Future research is intensely focused on making these routes more environmentally benign and efficient. A significant emerging trend is the replacement of traditional organic solvents with sustainable alternatives.

Recent studies have demonstrated the successful synthesis of 1,2,3-triazoles using Cyrene™, a biodegradable, non-toxic solvent derived from cellulose. nih.govresearchgate.net This approach not only minimizes waste by allowing product isolation through simple precipitation in water but also avoids the need for extractions with organic solvents and purification by column chromatography. nih.govresearchgate.net Similarly, the use of water as a reaction medium, often facilitated by ultrasonic conditions, is gaining traction. acs.org These methods offer high atom economy, reduced reaction times, and operational simplicity, aligning with the core principles of green chemistry. acs.orgrsc.org

Furthermore, research is exploring novel catalytic systems to enhance efficiency and recyclability. This includes the use of nanocatalysts and heterogeneous catalysts, which can be easily recovered and reused, reducing costs and environmental impact. researchgate.netnih.gov One-pot, three-component reactions involving organic halides, sodium azide (B81097), and terminal alkynes are also being refined to avoid the isolation of potentially hazardous organic azide intermediates. nih.govacs.org

Synthetic StrategyKey FeaturesPotential Advantages
Use of Green Solvents (e.g., Cyrene™, Water)Biodegradable, non-toxic, allows for simple product precipitation. nih.govzendy.ioReduced environmental impact, simplified purification, lower operational costs. researchgate.net
Ultrasonic-Assisted SynthesisEnergy-efficient, accelerates reaction rates in aqueous media. acs.orgShorter reaction times, high atom economy, operational simplicity. acs.org
Heterogeneous Nanocatalysts (e.g., nano-Cu⁰/Fe₃O₄)Recyclable, high catalytic activity. researchgate.netnih.govEnhanced efficiency, catalyst reusability, waste reduction. researchgate.net
One-Pot Multi-Component ReactionsAvoids isolation of intermediate products like organic azides. nih.govacs.orgImproved safety, increased efficiency, streamlined workflow. nih.gov
Table 1. Emerging Sustainable Synthetic Routes for 1,2,3-Triazoles.

Exploration of Unconventional Derivatization Strategies

Beyond simple substitution, future research is aimed at discovering unconventional methods to functionalize the (4-phenyl-1H-1,2,3-triazol-5-yl)methanol scaffold. The goal is to create complex, multi-substituted molecules with highly specific properties. The hydroxyl (-OH) and the triazole ring's N-H groups serve as primary handles for such modifications.

Emerging strategies move beyond standard azide-alkyne cycloadditions to include metal- and azide-free multicomponent reactions. For instance, the reaction of enaminones, tosylhydrazine, and primary amines can yield highly substituted 1,2,3-triazoles through a cascade of bond formations. mdpi.com Another innovative route involves the reaction of β-carbonyl phosphonates with azides, which can be precisely controlled to produce 1,4,5-trisubstituted triazoles. nih.govacs.org

Derivatization of the methanol (B129727) group can lead to novel chalcones, which are valuable intermediates in medicinal chemistry. mdpi.com These strategies allow for the introduction of diverse functional groups, creating libraries of compounds for screening in various applications, such as developing new HIV-1 capsid inhibitors or other biologically active agents. nih.gov The synthesis of complex heterocycles, where the triazole core is fused or linked to other rings like pyrazoles and thiazoles, represents another promising avenue for creating structurally diverse and functionally complex molecules. nih.gov

Advanced Computational Modeling Techniques

Computational chemistry is becoming an indispensable tool in guiding the synthesis and application of triazole derivatives. Density Functional Theory (DFT) and molecular docking are at the forefront of these techniques, offering deep insights into the behavior of molecules like this compound at an electronic level.

DFT calculations are used to predict the geometric and electronic structures of triazole derivatives. researchgate.net These calculations help in understanding molecular properties such as the HOMO-LUMO energy gap, electronegativity, and electrophilicity, which are crucial for predicting a molecule's reactivity and stability. figshare.comacs.org For example, DFT can elucidate the most likely sites for electrophilic or nucleophilic attack, guiding synthetic derivatization strategies. researchgate.net

Molecular docking simulations are employed to predict the binding affinity and interaction modes of triazole derivatives with biological targets, such as enzymes or protein receptors. nih.govresearchgate.net This is particularly valuable in drug discovery, where researchers can computationally screen large libraries of virtual compounds to identify promising candidates before committing to laboratory synthesis. ijcce.ac.irscispace.com Studies on similar phenyl-1,2,3-triazole structures have used docking to identify key interactions, like hydrogen bonds and π-stacking, that contribute to binding with targets involved in cancer or viral replication. nih.govnih.gov The synergy between experimental findings and computational results is expected to accelerate the design of new functional molecules based on the triazole scaffold. acs.org

Computational MethodApplication for Triazole ResearchKey Insights Provided
Density Functional Theory (DFT)Calculation of electronic structure and reactivity descriptors. acs.orgHOMO-LUMO gap, molecular electrostatic potential, chemical hardness, reaction pathways. figshare.com
Molecular DockingPrediction of binding modes and affinities with biological macromolecules. nih.govresearchgate.netIdentification of potential drug targets, understanding structure-activity relationships. ijcce.ac.ir
Molecular Dynamics (MD) SimulationsAnalysis of the dynamic behavior and stability of ligand-receptor complexes. researchgate.netConformational changes, stability of interactions over time. researchgate.net
Table 2. Applications of Computational Modeling in Triazole Research.

Integration into Complex Chemical Systems for Multifunctional Materials

The unique structural and electronic properties of the 1,2,3-triazole ring make it an excellent building block for advanced materials. A significant future direction is the integration of this compound and its derivatives into larger, complex systems like coordination polymers (CPs) and metal-organic frameworks (MOFs).

By functionalizing the core molecule, for example by converting the methanol group to a carboxylic acid, it can be used as a linker to coordinate with metal ions. Research has already shown that 1,2,4-triazole (B32235) derivatized amino acids can serve as precursors for designing 1D, 2D, and 3D CPs and MOFs. mdpi.com These materials are known for their porosity and potential applications in gas storage, catalysis, and sensing. The phenyl and triazole moieties of the parent compound can engage in π-π stacking and hydrogen bonding, helping to direct the self-assembly of these supramolecular structures.

The development of such triazole-based functional materials opens up possibilities for creating systems with tailored electronic, optical, or catalytic properties. The inherent stability of the triazole ring contributes to the robustness of the resulting materials, a crucial factor for practical applications.

Mechanistic Insights into Chemical Reactions and Interactions

A fundamental aspect of future research involves gaining a deeper understanding of the reaction mechanisms that govern the synthesis and derivatization of 1,2,3-triazoles. While the CuAAC reaction is widely used, the precise mechanism and the nature of the catalytic species are still areas of active investigation. researchgate.netresearchgate.net

Future studies will likely focus on elucidating the intermediates and transition states in both metal-catalyzed and metal-free cycloaddition reactions. nih.gov For example, recent work has proposed the involvement of a cesium-chelated Z-enolate as a key intermediate in the reaction between β-carbonyl phosphonates and azides, which dictates the high regioselectivity of the reaction. nih.govacs.org Understanding these pathways allows chemists to control reaction outcomes with greater precision, selectively forming one regioisomer over another. nih.gov

Investigating the mechanism of post-synthesis functionalization is also critical. Elucidating how the triazole ring influences the reactivity of its substituents, such as the methanol group, will enable more rational design of derivatization strategies. This knowledge is crucial for optimizing reaction conditions, improving yields, and preventing the formation of undesired byproducts, ultimately facilitating the efficient creation of novel and complex triazole-based molecules. acs.org

Q & A

Q. What are common synthetic routes for (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the 5-position with a hydroxymethyl group. Key steps include:

  • Precursor selection : Use propargyl alcohol derivatives for introducing the methanol moiety .
  • Catalyst optimization : Test Cu(I) sources (e.g., CuBr, CuI) with ligands like TBTA to enhance regioselectivity .
  • Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Monitor purity via HPLC or TLC .
  • Yield improvement : Adjust reaction temperature (60–80°C) and solvent polarity (DMF or THF) to balance reaction kinetics and stability of intermediates .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the triazole ring (δ 7.8–8.2 ppm for H-1) and hydroxymethyl group (δ 4.5–5.0 ppm for -CH2_2OH) .
    • FTIR : Identify O-H stretching (3200–3600 cm1^{-1}) and triazole C=N vibrations (1520–1600 cm1^{-1}) .
  • Crystallography :
    • Grow single crystals via slow evaporation (e.g., in methanol/chloroform).
    • Use SHELXL for refinement: Apply Hirshfeld surface analysis to resolve hydrogen bonding (e.g., O-H···N interactions) and validate geometry with R-factor thresholds (<0.05) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for triazole derivatives be resolved during structural refinement?

Methodological Answer: Discrepancies in bond lengths or angles often arise from disordered solvent molecules or anisotropic thermal motion. Mitigation strategies include:

  • Data validation : Use PLATON to check for missed symmetry or twinning .
  • Refinement protocols : In SHELXL , apply restraints for flexible groups (e.g., hydroxymethyl) and model disorder with PART instructions .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-(4-fluorophenyl)-triazole derivatives) to identify outliers in geometry .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT studies : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to calculate:
    • Frontier molecular orbitals (HOMO-LUMO gaps) for predicting nucleophilic/electrophilic sites .
    • Electrostatic potential maps to visualize hydrogen-bonding propensity .
  • MD simulations : Explore solvation effects (e.g., in water/DMSO) using AMBER or GROMACS to assess stability in biological environments .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activities of triazole-methanol derivatives?

Methodological Answer:

  • Structural modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the phenyl ring to assess steric/electronic effects on activity .
  • In vitro assays : Test antimicrobial or anticancer activity using:
    • MIC assays against Gram-positive/negative bacteria.
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Correlation analysis : Use multivariate regression to link logP values (calculated via ChemAxon) with bioactivity trends .

Q. What challenges arise in studying the compound’s coordination chemistry or metallogel formation?

Methodological Answer:

  • Ligand design : The triazole N-atoms and hydroxyl group can act as donors, but steric hindrance may limit metal binding. Strategies include:
    • Introducing auxiliary ligands (e.g., carboxylates) to stabilize metal complexes .
    • Screening metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) in DMF/water mixtures to optimize gelation .
  • Characterization : Use SEM to analyze gel morphology and PXRD to confirm metal-ligand coordination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.